molecular formula C10H12N4 B1391584 3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile CAS No. 1215553-62-0

3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile

Cat. No.: B1391584
CAS No.: 1215553-62-0
M. Wt: 188.23 g/mol
InChI Key: OKUHPBWKPBSDSF-UHFFFAOYSA-N
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Description

3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile (MFCD12026340) is a chemical compound featuring a pyridine core substituted with an amino group, a carbonitrile group, and a pyrrolidin-1-yl moiety . This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry and drug discovery research. While the specific biological activity of this compound is not fully detailed in the public domain, its structure is highly relevant for the synthesis of more complex molecules. For instance, patents cover pyrazine and pyridine compounds with similar substituents (including amino, pyrrolidinyl, and carbonitrile groups) that are investigated for their potential as kinase inhibitors . Researchers can utilize this compound as a key intermediate to develop novel heterocyclic frameworks, particularly for probing new therapeutic agents . The compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-7-9-8(12)3-4-10(13-9)14-5-1-2-6-14/h3-4H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUHPBWKPBSDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) on Pyridine Precursors

A common approach involves displacement of a halogen atom (usually chlorine) on a pyridine ring by a pyrrolidine nucleophile.

  • Starting from 2-chloro-3-aminopyridine-6-carbonitrile or similar halogenated pyridine derivatives, the pyrrolidine ring is introduced via nucleophilic substitution.
  • This reaction typically requires a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), and may be catalyzed or facilitated by bases like potassium carbonate.
  • Temperature control is critical to optimize yield and minimize side reactions.

This method is supported by industrial processes described for related pyrrolidine-2-carbonitrile intermediates, where halogenated pyrrolidine precursors are reacted in high-boiling polar solvents to give substituted pyrrolidinecarbonitriles.

Palladium-Catalyzed Couplings and Amination Reactions

For more complex derivatives, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been employed to install amino substituents on pyridine or pyrazine rings.

  • For example, 5-amino-3-(alkoxy)pyrazine-2-carbonitriles were synthesized via S_NAr displacement followed by Buchwald coupling with amines.
  • Although this example is from a pyrazine system, similar strategies can be applied to pyridine derivatives to introduce pyrrolidinyl or dimethylaminopyrrolidinyl groups.

Detailed Reaction Conditions and Data

Step Reaction Type Reagents & Conditions Solvents Notes
1 Halogenation / Acylation Chloroacetyl chloride, base (K2CO3, Na2CO3), DMF High-boiling polar solvents Formation of chloroacetyl-pyrrolidine intermediate
2 Nucleophilic substitution Pyrrolidine or substituted pyrrolidine, base DMF, DMA S_NAr reaction to install pyrrolidinyl group
3 Quenching and extraction Water, base, extraction with dichloromethane DCM Isolation of intermediate or product
4 Palladium-catalyzed coupling Pd catalyst, ligands, amines (e.g., dimethylamino pyrrolidine) Various organic solvents For introducing amino substituents on pyridine ring

Research Findings and Observations

  • The intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key building block accessible via one-pot reactions without isolation, improving industrial feasibility.
  • The use of polar aprotic solvents such as DMF and DMA is critical for promoting nucleophilic substitution on the pyridine ring due to their ability to stabilize charged intermediates.
  • Bases such as potassium carbonate and potassium iodide facilitate substitution reactions and improve yields by scavenging acids formed during the process.
  • Structural studies on related pyridine derivatives reveal slight twisting and hydrogen bonding in the crystal lattice, which may influence reactivity and purification strategies.
  • Palladium-catalyzed amination provides a versatile method to introduce amino substituents with good selectivity and functional group tolerance, useful for analog synthesis.

Summary Table of Preparation Methods

Method Advantages Limitations Industrial Application
Nucleophilic Aromatic Substitution (S_NAr) Straightforward, high yield with proper conditions Requires activated halogenated pyridine Used in lab and industrial synthesis
One-Pot Telescopic Process Efficient, scalable, minimizes purification steps Requires precise control of reaction conditions Industrial scale for Vildagliptin analogs
Palladium-Catalyzed Coupling High selectivity, versatile for complex analogs Requires expensive catalysts, ligands Used in medicinal chemistry for analog development

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can lead to the formation of various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in the study of biological systems and processes, particularly in the development of new drugs and therapies.

  • Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

6-[[2-[[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino]-3-pyridinecarbonitrile (CAS 247016-69-9)

  • Structure : Features a pyridine ring with a carbonitrile at position 3, a pyrrolidinyl group linked via an acetylated ethylenediamine chain at position 4.
  • Properties : Molecular weight 298.34 g/mol, density 0.1 g/cm³, and melting point 167°C .

2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile

  • Structure: Pyridine substituted with amino (position 2), pyrrolidinyl (position 6), p-tolyl (position 4), and dual carbonitrile groups (positions 3 and 5).
  • Properties : The p-tolyl group increases hydrophobicity, likely improving membrane permeability, while dual carbonitriles enhance electron deficiency, affecting reactivity in nucleophilic substitutions .
  • Key Differences : The additional substituents broaden steric bulk and electronic effects, making this compound more suited for targets requiring hydrophobic interactions (e.g., kinase inhibitors) compared to the simpler target compound .

3-Amino-4-phenyl-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile

  • Structure: Fused thienopyridine system with phenyl and pyridinyl substituents.
  • Key Differences : The absence of a pyrrolidinyl group and presence of a fused heterocycle distinguish its pharmacological profile from the target compound, which prioritizes pyridine-based flexibility .

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Biological Relevance
3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile C10H11N5 ~209.23 (estimated) -NH2 (C3), pyrrolidinyl (C6), -CN (C2) Moderate polarity, potential kinase inhibitor
6-[[2-[[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino]-3-pyridinecarbonitrile C15H18N6O 298.34 -CN (C3), acetylated ethylenediamine-pyrrolidinyl (C6) High flexibility, DPP-IV inhibition
2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile C19H16N6 328.37 -NH2 (C2), pyrrolidinyl (C6), p-tolyl (C4), -CN (C3, C5) Hydrophobic, enzyme inhibition
3-Amino-4-phenyl-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile C18H11N5S 337.38 Fused thienopyridine, -NH2 (C3), phenyl (C4), pyridinyl (C6), -CN (C2) Rigid, tyrosine kinase inhibition

Solubility and Reactivity

  • The target compound’s pyrrolidinyl group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the p-tolyl-substituted analogue .
  • The carbonitrile at position 2 in the target compound may facilitate nucleophilic additions or cyclizations, similar to ’s 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile, where the propargyl alcohol group enables click chemistry modifications .

Biological Activity

3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H13N3, characterized by a pyridine ring with an amino group and a pyrrolidine moiety. The presence of the nitrile group enhances its interaction capabilities with biological targets, potentially influencing its pharmacological effects.

Key Structural Features:

  • Pyridine Ring: Provides a basic nitrogen atom that participates in hydrogen bonding.
  • Amino Group: Enhances solubility and may influence receptor binding.
  • Pyrrolidine Moiety: Increases binding affinity to specific targets due to conformational flexibility.
  • Nitrile Group: Facilitates additional hydrogen bonding interactions.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors involved in critical biological pathways. Its mechanism may involve modulation of enzyme activity or receptor signaling, making it a candidate for therapeutic applications in neuropharmacology and oncology.

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound through its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values indicating significant antiproliferative effects.

Cell LineIC50 Value (μM)Reference
HeLa0.058
A5490.035

Neuropharmacological Effects

The compound has also been investigated for its neuroprotective properties. Its structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Preliminary findings indicate that it may modulate neurotransmitter systems, although detailed studies are required to elucidate these effects.

Case Studies

  • CHK1 Inhibition:
    A related study highlighted the compound's potential as a selective CHK1 inhibitor, which plays a crucial role in the DNA damage response pathway. The optimization of similar compounds demonstrated enhanced cellular potency while minimizing off-target effects like hERG channel inhibition, which is critical for cardiac safety profiles .
  • Pyrrolo[3,4-c]pyridines:
    Research on pyrrolo[3,4-c]pyridine derivatives has shown that compounds with similar scaffolds exhibit a range of pharmacological activities, including analgesic and antitumor effects . This suggests that this compound could also possess diverse therapeutic properties worth exploring.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-PyrrolidinylpyridineLacks the nitrile groupFocus on amino substitution without nitrile effects
3-PyrrolidinylpyridinePyrrolidine group at the 3-positionDifferent positioning affects biological properties
4-PyrrolidinylpyridinePyrrolidine group at the 4-positionVariations in reactivity and binding affinity

This comparison highlights how structural variations can influence biological properties and interactions within biological systems.

Q & A

Q. Table 1: Key Crystallographic Parameters (from –10)

ParameterValue
Space groupP 1 21/c1
Bond angle (C–N–C)119.4°–121.1°
Torsion angle (pyrrolidine)−0.9° to −0.8° (disordered)
R factor0.044

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (HPLC)
Acetic acid, 12 hrs4592%
Microwave, 2 hrs6889%
Boc-protected intermediate7895%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile
Reactant of Route 2
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3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile

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